(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate
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Overview
Description
(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate is a chemical compound with the molecular formula C14H21NO3. It is known for its unique structure, which includes a benzyloxy group attached to an amino group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate typically involves the reaction of (S)-3,3-dimethylbutanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methanol and a strong acid like hydrochloric acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 2-((benzyloxy)amino)-3-methylbutanoate
- (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylpentanoate
- (S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylhexanoate
Uniqueness
(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of a benzyloxy group and a methyl ester functional group.
Biological Activity
(S)-Methyl 2-((benzyloxy)amino)-3,3-dimethylbutanoate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C14H21NO3
- Molecular Weight : 251.32 g/mol
- CAS Number : 219919-36-5
The compound contains multiple functional groups including a methyl ester and an amine, which contribute to its reactivity and biological interactions. The benzyloxy group enhances its stability and solubility, making it a candidate for various applications in drug development.
Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids. Its structural features allow it to participate in enzyme-mediated reactions, leading to the formation of metabolites that exhibit different biological activities .
Pharmacological Studies
- Antimicrobial Activity : The compound has shown promise against various bacterial strains. Its structure suggests potential efficacy against Gram-positive bacteria, similar to other compounds in its class .
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders .
- Cellular Interaction : Interaction studies have utilized techniques such as NMR spectroscopy and mass spectrometry to elucidate how this compound binds to target proteins, affecting their function .
Case Studies
Several studies have explored the biological activity of this compound:
- Study A : Investigated the compound's antimicrobial properties against Streptococcus pneumoniae and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent .
- Study B : Focused on the compound's role in enzyme inhibition within metabolic pathways relevant to cancer biology. The findings demonstrated a dose-dependent inhibition of key enzymes involved in tumor growth .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Protection of Functional Groups : Initial steps involve protecting the amine or carboxylic acid functionalities to prevent unwanted reactions.
- Coupling Reactions : The benzyloxy derivative can be coupled with other components through amide bond formation using coupling agents such as carbodiimides.
- Deprotection : After coupling, protective groups are removed to yield the final product.
Data Table of Biological Activities
Properties
CAS No. |
219919-36-5 |
---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-(phenylmethoxyamino)butanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)12(13(16)17-4)15-18-10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m1/s1 |
InChI Key |
VTZNGWYYKFLMKV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NOCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
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